2-(2-Benzo[d]thiazolyl)-4-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11-6-5-8(15(17)18)7-9(11)13-14-10-3-1-2-4-12(10)19-13/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTASTNGXOTNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978420 | |
| Record name | 2-(1,3-Benzothiazol-2-yl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6276-77-3 | |
| Record name | NSC34954 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Benzothiazol-2-yl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Benzothiazole and Nitrophenol Scaffolds in Advanced Chemical Systems
The benzothiazole (B30560) and nitrophenol scaffolds are fundamental building blocks in the design of advanced chemical systems, each contributing distinct and valuable properties.
The benzothiazole moiety, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry and materials science. rsc.orgnih.gov Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govfrontiersin.org This biological versatility stems from the ability of the benzothiazole core to interact with various biological targets. nih.gov Beyond the realm of medicine, benzothiazole derivatives are being explored for their potential in materials science, with applications in data storage and as fluorescent dyes. rsc.orgmdpi.comrsc.org The rigid, electron-deficient nature of the benzothiazole system makes it an attractive component for creating materials with interesting photophysical and electronic properties. rsc.orgmdpi.com
On the other hand, the nitrophenol scaffold is of significant interest, largely due to its role as a key industrial chemical and, consequently, an environmental pollutant. mdpi.com Specifically, 4-nitrophenol (B140041) is recognized for its toxicity, prompting extensive research into sensitive and selective detection methods. mdpi.comacs.org This has led to the development of numerous chemosensors that utilize the electronic and hydrogen-bonding properties of the nitrophenol group for detection. mdpi.comacs.orgnih.govacs.org The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the phenol (B47542) ring, making nitrophenol derivatives useful as probes and in the study of electronic effects within molecules. mdpi.com
The combination of these two scaffolds in 2-(2-Benzo[d]thiazolyl)-4-nitrophenol results in a molecule with a unique electronic profile, characterized by an electron-donating phenol group and an electron-withdrawing nitro group, further modulated by the benzothiazole system. This "push-pull" electronic structure is often associated with interesting optical and nonlinear optical properties.
Academic Research Trajectories and Scope of 2 2 Benzo D Thiazolyl 4 Nitrophenol Investigations
Strategic Approaches to the Benzothiazole Core
The benzothiazole scaffold is a privileged structure in medicinal and materials chemistry, and its synthesis has been extensively studied. indexcopernicus.com The primary strategies for its construction involve the formation of the fused ring system, followed by substitution at the C2-position, and further functionalization of the bicyclic system.
Cyclization Reactions for Benzo[d]thiazole Ring Formation
The most fundamental and widely employed method for constructing the benzo[d]thiazole ring is the cyclization of 2-aminothiophenol with a suitable one-carbon synthon. mdpi.comtandfonline.com This approach is valued for its efficiency and the ready availability of the starting materials. mdpi.com
A prevalent strategy involves the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. tandfonline.comorganic-chemistry.org For instance, the reaction of 2-aminothiophenol with aldehydes can be catalyzed by a variety of systems, including environmentally friendly options like a CO2-alcohol system which forms an in-situ alkyl carbonic acid catalyst. tandfonline.com This method is notable for its mild conditions and simplified work-up procedure. tandfonline.com Other catalytic systems, such as iodine in DMF or potassium persulfate (K₂S₂O₈), have also been effectively used to promote the condensation and subsequent oxidative cyclization to form the benzothiazole ring. organic-chemistry.org
The reaction conditions can be tailored to accommodate a wide range of substrates. For example, both electron-donating and electron-withdrawing groups on the aldehyde reactant are generally well-tolerated, leading to high yields of the corresponding 2-substituted benzothiazoles. mdpi.com The use of heterogeneous catalysts like KF·Al₂O₃ allows for simple product isolation and catalyst recycling. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference(s) |
| 2-Aminothiophenol, Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Substituted Benzothiazoles | mdpi.com |
| 2-Aminothiophenol, Aldehydes | FeCl₃/Montmorillonite K-10, Ultrasound | 2-Substituted Benzothiazoles | mdpi.com |
| 2-Aminothiophenol, Aldehydes | Ionic Liquids | 2-Substituted Benzothiazoles | mdpi.com |
| 2-Aminothiophenol, Acid Chlorides/Anhydrides | KF·Al₂O₃ | 2-Substituted Benzothiazoles | nih.gov |
| 2-Aminothiophenol, Aldehydes | CO₂-alcohol system | 2-Substituted Benzothiazoles | tandfonline.com |
| 2-Aminothiophenol, Aldehydes | Iodine, DMF | 2-Substituted Benzothiazoles | organic-chemistry.org |
Synthesis of 2-Substituted Benzothiazoles
The direct introduction of substituents at the 2-position of the benzothiazole ring is a cornerstone of its synthetic chemistry, as this position is particularly reactive. mdpi.comresearchgate.net A multitude of methods have been developed to achieve this, often in a one-pot fashion starting from 2-aminothiophenol.
Condensation with carboxylic acids or their derivatives is a common route. For example, heating 2-aminothiophenol with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) is a classic method. nih.govekb.eg Alternatively, acyl chlorides can be reacted with 2-aminothiophenol, often under basic conditions or with a catalyst, to form the corresponding 2-substituted benzothiazoles. indexcopernicus.comnih.gov For instance, the condensation of 2-aminothiophenol with 4-nitrobenzoyl chloride can be achieved using N-methyl-2-pyrrolidone (NMP) as an oxidant at elevated temperatures. indexcopernicus.com
Another versatile approach involves the reaction of 2-aminothiophenol with nitriles. organic-chemistry.orgresearchgate.net Copper-catalyzed condensation of 2-aminobenzenethiols with a wide array of nitriles provides an efficient pathway to 2-substituted benzothiazoles. organic-chemistry.org Brønsted acids like triflic acid (TfOH) can also catalyze the cyclization of 2-aminothiophenols with nitriles. researchgate.net
| Starting Material | Reagent | Catalyst/Conditions | Product | Reference(s) |
| 2-Aminothiophenol | Carboxylic Acids | Polyphosphoric Acid (PPA) | 2-Substituted Benzothiazoles | nih.govekb.eg |
| 2-Aminothiophenol | 4-Nitrobenzoyl Chloride | N-Methyl-2-pyrrolidone (NMP) | 2-(4-Nitrophenyl)benzothiazole | indexcopernicus.comnih.gov |
| 2-Aminothiophenol | Nitriles | Copper catalyst | 2-Substituted Benzothiazoles | organic-chemistry.org |
| 2-Aminothiophenol | β-Diketones | Brønsted acid, oxidant- and metal-free | 2-Substituted Benzothiazoles | organic-chemistry.orgekb.eg |
Functionalization of Benzothiazole Moieties
Beyond the initial synthesis, the benzothiazole core can be further modified to introduce additional functional groups. researchgate.net Direct C-H functionalization has emerged as a powerful tool for this purpose, offering atom-economical routes to novel derivatives. nih.govresearchgate.net
One notable method involves the regioselective C2-H functionalization of benzothiazoles using triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. researchgate.netnih.gov These stable intermediates can then react with various nucleophiles, including O- and N-centered nucleophiles, to yield ethers and amines, respectively. researchgate.netnih.gov This two-step sequence allows for the introduction of a diverse range of substituents under mild conditions. researchgate.net
Furthermore, the benzenoid ring of the benzothiazole can also be functionalized. For instance, Ir-catalyzed C-H borylation allows for the introduction of boryl groups at specific positions, which can then be further transformed through cross-coupling reactions. acs.org
Synthetic Routes to the Nitrophenol Moiety
The 4-nitrophenol component of the target molecule is a common chemical intermediate. Its synthesis is typically straightforward, with the most common method being the direct nitration of phenol (B47542).
The reaction of phenol with dilute nitric acid at room temperature yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol, which can then be separated. wikipedia.org Other methods for synthesizing nitrophenols include the bromination of p-nitrophenol to produce derivatives like 2,6-dibromo-4-nitrophenol. orgsyn.org Additionally, 4-nitrophenol serves as a precursor in the synthesis of other important compounds like paracetamol, where it is first reduced to 4-aminophenol (B1666318). rsc.orgacs.org The reduction of 4-nitrophenol to 4-aminophenol can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. nih.gov
Coupling and Condensation Strategies for Compound Assembly
The final stage in the synthesis of this compound involves the coupling of the pre-formed benzothiazole and nitrophenol moieties or the in-situ formation of the benzothiazole ring on a nitrophenol-containing precursor.
A direct and common approach is the condensation of 2-aminothiophenol with a derivative of 4-nitrophenol. For example, the reaction of 2-aminothiophenol with 4-nitrobenzoyl chloride is a direct route to 2-(4-nitrophenyl)benzothiazole, a closely related derivative. indexcopernicus.comnih.gov This condensation can be facilitated by heating in a suitable solvent or with a catalyst. nih.gov
Another strategy involves the condensation of 2-aminobenzothiazole (B30445) with a suitable nitrophenyl derivative. While direct coupling with 4-nitrophenol can be challenging, related transformations provide a blueprint. For instance, the synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine is achieved by reacting 2-(benzo[d]thiazol-2-yl)acetonitrile with 2-nitrophenyl azide (B81097), demonstrating the reactivity of the benzothiazole moiety in forming new C-C and C-N bonds. mdpi.com
Diazotization and Subsequent Coupling Reactions
A classic method for forming azo compounds, which could be adapted for creating a linkage between the two moieties, is through diazotization and coupling. In a typical sequence, an aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive intermediate can then undergo an electrophilic aromatic substitution reaction with an electron-rich coupling partner, such as a phenol.
In the context of synthesizing a derivative of the target compound, 2-aminobenzothiazole could be diazotized to form the corresponding benzothiazole-2-diazonium salt. This salt could then be coupled with 4-nitrophenol. The electron-withdrawing nitro group on the phenol ring would deactivate it towards electrophilic substitution, making the reaction conditions crucial for success. The coupling is typically carried out in a basic solution to deprotonate the phenol, increasing its nucleophilicity. This general principle is widely applied in the synthesis of various azo dyes and related compounds. researchgate.net
One-Pot and Multi-Component Approaches
One-pot and multi-component reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of complex molecular architectures from simple precursors in a single reaction vessel. This avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste.
Several MCRs have been developed for the synthesis of thiazole (B1198619) and benzothiazole derivatives. A notable example is the Hantzsch-Thiazole synthesis, which can be adapted into a one-pot, multi-component approach. For instance, the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds under neat (solvent-free) conditions provides excellent yields of the corresponding thiazole derivatives. acgpubs.org This method is lauded for its short reaction times, high yields, and environmentally benign nature as it avoids volatile organic solvents. acgpubs.org The reaction proceeds through the in-situ formation of a 2-hydrazino thiazole derivative, which then undergoes condensation with the carbonyl compound. acgpubs.org
Another versatile MCR involves the reaction of an aldimine, an alkyne, and an isothiocyanate in a three-component, one-pot approach catalyzed by a Zn(II) catalyst to yield thiazolidine-2-imines. researchgate.net Similarly, a four-component synthesis for 1,2,4-trisubstituted 1H-imidazoles has been developed by heating a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, affording good to excellent yields. researchgate.net While not producing benzothiazoles directly, these MCRs highlight the power of the strategy in building heterocyclic systems.
More directly related to benzothiazole synthesis, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO) can produce 2-unsubstituted benzothiazoles in good yields. organic-chemistry.org In this reaction, DMSO serves multiple roles as a carbon source, solvent, and oxidant. organic-chemistry.org
Table 1: Examples of One-Pot and Multi-Component Syntheses for Thiazole Derivatives
| Reaction Type | Starting Materials | Key Features | Yield | Reference |
|---|---|---|---|---|
| Three-Component Thiazole Synthesis | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds | Neat conditions, Modified Hantzsch synthesis | Excellent | acgpubs.org |
| Three-Component Benzothiazole Synthesis | o-Iodoanilines, K₂S, DMSO | DMSO as carbon source, solvent, and oxidant | Good | organic-chemistry.org |
| Four-Component Imidazole Synthesis | 2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate | Solvent-free, good functional group tolerance | Good to Excellent | researchgate.net |
Derivatization Reactions Involving 2-(2-Benzo[d]thiazolyl)phenol Intermediates
The functionalization of pre-formed benzothiazole rings is a common strategy to access a diverse range of derivatives. Specifically, 2-(2-Benzo[d]thiazolyl)phenol serves as a versatile intermediate that can be modified to introduce various substituents, including the nitro group at the 4-position of the phenol ring.
The direct nitration of a phenol ring is a classic electrophilic aromatic substitution. While specific examples for the nitration of 2-(2-Benzo[d]thiazolyl)phenol to yield the 4-nitro derivative are documented in broader chemical literature, detailed studies focus on the derivatization of related benzothiazole structures. For example, 2-aminobenzothiazoles can be converted into their corresponding 2-hydroxy derivatives (benzothiazol-2-ols). semanticscholar.org These 2-hydroxy compounds, which are tautomers of 2(3H)-benzothiazolones, can possess a phenol-like character, and their subsequent derivatization, such as nitration, follows established protocols for phenols, typically involving reagents like nitric acid in a sulfuric acid medium.
Derivatization is not limited to the phenol ring. The benzothiazole nucleus itself can be the site of reaction. For instance, 2-aminobenzo[d]thiazoles have been converted to the corresponding acetanilides. semanticscholar.org Furthermore, new synthetic pathways have been developed for creating complex fused systems starting from benzothiazole intermediates. The reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with 2-nitrophenyl azide in the presence of triethylamine (B128534) as a base leads to the formation of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. mdpi.com This demonstrates the utility of benzothiazole-containing building blocks in constructing more elaborate heterocyclic systems. mdpi.com
Another approach involves the synthesis of benzo[d]thiazol-2-amine derivatives by reacting benzothiazole with para-aminobenzophenone, which are then further modified. nih.gov For example, a derivative was synthesized using sodium nitrite (NaNO₂), phosphoric acid (H₃PO₄), and nitric acid (HNO₃) in an aqueous solvent. nih.gov
Catalytic Systems in Compound Synthesis
Catalysis is central to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally friendly than stoichiometric reactions. The synthesis of this compound and its analogs heavily relies on various catalytic systems to facilitate the key bond-forming steps, particularly the construction of the benzothiazole ring.
Metal-Mediated and Organocatalytic Cyclizations
The formation of the benzothiazole core often proceeds via the cyclization of a 2-aminothiophenol derivative with a suitable reaction partner. This critical cyclization step can be promoted by a wide array of catalysts.
Metal-Mediated Cyclizations: Transition metals, particularly copper (Cu) and palladium (Pd), are widely employed to catalyze the intramolecular C-S bond formation required for benzothiazole synthesis. indexcopernicus.com One method involves the cyclization of N-(2-chlorophenyl) benzothioamides using a BINAM–Cu(II) complex as an efficient catalyst under mild conditions. indexcopernicus.com Another strategy uses copper metal to catalyze the reaction between o-iodoanilines, arylacetic acids, and elemental sulfur (S₈) in a ligand-free process. organic-chemistry.org Metal-organic frameworks (MOFs) have also emerged as effective heterogeneous catalysts. For example, the NH₂-MIL-125(Ti) MOF has been used for the facile synthesis of various benzimidazoles and benzothiazoles through an oxidant-free oxidative cyclization pathway. rsc.orgrsc.org The catalytic activity is attributed to electron-deficient Ti⁴⁺ sites on the MOF surface. rsc.orgrsc.org
Organocatalytic Cyclizations: Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for benzothiazole synthesis, often leading to high yields and selectivity under mild, ambient conditions. rsc.orgrsc.org Chiral amine catalysts have been used for the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles via a [4+2] cyclization of 2-benzothiazolimines and aldehydes, achieving excellent yields and stereoselectivities. acs.orgresearchgate.net Enolate-mediated organocatalytic azide-ketone [3+2]-cycloadditions have been employed to synthesize benzothiazole-containing triazoles from benzothiazole-ketones and aryl/alkyl-azides. rsc.orgrsc.org This approach is noted for its chemo- and regioselectivity and the commercial availability of the starting materials and catalysts. rsc.org
Table 2: Comparison of Catalytic Cyclization Methods for Benzothiazole Synthesis
| Catalyst Type | Catalyst Example | Reaction Description | Key Advantages | Reference |
|---|---|---|---|---|
| Metal-Mediated | BINAM–Cu(II) complex | Intramolecular C(aryl)-S bond formation from N-(2-chlorophenyl) benzothioamides | Mild reaction conditions | indexcopernicus.com |
| Metal-Mediated | NH₂-MIL-125(Ti) MOF | Oxidative cyclization of 2-aminothiophenols and aldehydes | Heterogeneous, reusable, oxidant-free | rsc.orgrsc.org |
| Organocatalytic | Chiral Amine | Asymmetric [4+2] cyclization of 2-benzothiazolimines and aldehydes | High enantioselectivity, metal-free | acs.orgresearchgate.net |
| Organocatalytic | Enolate-mediated | Azide-ketone [3+2]-cycloaddition | High chemo-/regioselectivity, ambient conditions | rsc.orgrsc.org |
Solvent-Free and Microwave-Assisted Syntheses
In the pursuit of green and sustainable chemistry, solvent-free and microwave-assisted synthetic methods have gained significant traction. These techniques often lead to shorter reaction times, higher yields, and simplified work-up procedures.
Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the one-pot synthesis of benzothiazole and benzoxazole (B165842) libraries. ias.ac.in The reaction of 2-aminothiophenols with various aldehydes under microwave irradiation provides the desired products efficiently. ias.ac.in An unprecedented catalyst-free, microwave-assisted procedure has been reported for synthesizing benzo[d]imidazo[2,1-b]thiazoles in water, highlighting a particularly green approach. nih.gov The synthesis of novel thiazolyl-pyridazinediones has also been achieved via a one-pot, three-component reaction under microwave heating, demonstrating the broad applicability of this technology for creating complex heterocyclic structures. nih.gov In some cases, microwave-assisted coupling can be performed under catalyst and solvent-free conditions, for instance, by heating a carboxylic acid and 2-aminophenol (B121084) at high temperatures for a short duration to form benzoxazoles. nih.gov
Solvent-Free Synthesis: Solvent-free, or "neat," reaction conditions are highly desirable from an environmental perspective. The condensation of aromatic aldehydes with rhodanine (B49660) or thiazolidine-2,4-dione can be achieved under microwave irradiation using glycine (B1666218) as a catalyst in the absence of a solvent. researchgate.net One-pot procedures for preparing 1H-pyrazole-carboximidamides and 1H-benzotriazole-carboximidamides have also been described under solvent-free conditions, often coupled with microwave heating to accelerate the reaction. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 2 Benzo D Thiazolyl 4 Nitrophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation (¹H NMR, ¹³C NMR)
No specific ¹H or ¹³C NMR spectra for 2-(2-Benzo[d]thiazolyl)-4-nitrophenol were found. While spectra for compounds such as 2-(4-nitrophenyl)-1H-benzimidazole rsc.org and various nitrophenyl-substituted benzothiazoles are available, the differing substitution patterns and ring systems prevent accurate assignment for the requested compound.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Analysis and Vibrational Modes
An FT-IR spectrum for 2-(2-benzothiazolyl)phenol is available in the NIST WebBook, which confirms the vibrational modes of the phenol (B47542) and benzothiazole (B30560) rings. nist.gov However, this compound lacks the nitro group, a strong electron-withdrawing group with characteristic symmetric and asymmetric stretching frequencies that would significantly alter the spectrum. Data for related nitro-containing benzothiazoles exist but are not specific enough for a detailed analysis of the target molecule. mdpi.com
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Optical Properties
UV-Vis absorption data for a range of benzothiazole derivatives show typical π→π* and n→π* transitions. mdpi.com The absorption maxima are highly dependent on the electronic environment, and the specific conjugation pathway in this compound, influenced by the ortho-hydroxy and para-nitro groups, cannot be precisely determined from the available data for other isomers. mdpi.comresearchgate.net
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
The molecular weight of this compound (C₁₃H₈N₂O₃S) is 288.28 g/mol . Studies on related compounds, like 2-amino-4-(4-nitrophenyl)-thiazoles, detail fragmentation patterns involving the loss of the NO₂ radical and cleavage of the thiazole (B1198619) ring. nih.gov While similar pathways could be anticipated, a definitive fragmentation scheme for the title compound cannot be constructed without experimental data.
X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis
No single-crystal or powder X-ray diffraction data for this compound was found. Crystal structures for related molecules, such as N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide, have been determined, revealing their specific solid-state conformations and packing arrangements. mdpi.com However, these packing motifs are unique and cannot be used to infer the crystal structure of the requested compound.
Due to the lack of specific experimental data for this compound, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time.
Microscopic and Elemental Analysis Techniques (e.g., Field Emission Scanning Electron Microscopy (FESEM), Energy Dispersive X-ray Spectroscopy (EDX), CHNS)
The comprehensive characterization of a synthesized compound is fundamental to confirming its identity and purity. For this compound, techniques such as Field Emission Scanning Electron Microscopy (FESEM), Energy Dispersive X-ray Spectroscopy (EDX), and CHNS elemental analysis provide critical insights into its morphology and elemental composition. While specific published datasets for this exact compound are not always available, the application and expected results of these analyses can be detailed based on established chemical principles.
Field Emission Scanning Electron Microscopy (FESEM)
FESEM is a high-resolution imaging technique used to investigate the surface morphology and topography of a sample. For this compound, which is typically a crystalline solid, FESEM analysis would reveal details about its crystal habit, particle size distribution, and surface texture. Researchers would expect to observe the distinct shapes of the crystals, such as needle-like, prismatic, or irregular structures, which are influenced by the synthesis and crystallization conditions. The high magnification capabilities of FESEM would also allow for the detection of any aggregation patterns or the presence of smaller, distinct particles, providing a complete picture of the compound's solid-state morphology.
Energy Dispersive X-ray Spectroscopy (EDX)
Typically coupled with an electron microscope, EDX is a powerful analytical technique for determining the elemental composition of a sample. When the electron beam of the microscope interacts with the sample, atoms within the sample emit characteristic X-rays. The EDX detector measures the energy and intensity of these X-rays to identify and quantify the elements present.
For this compound (C₁₃H₈N₂O₃S), an EDX spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S). The analysis provides a qualitative confirmation of the presence of these elements and a semi-quantitative assessment of their relative abundance on the sample's surface.
Below is a theoretical data table representing the expected elemental composition from an EDX analysis.
| Element | Weight % (Theoretical) | Atomic % (Theoretical) |
| Carbon (C) | 54.54 | 59.09 |
| Hydrogen (H) | 2.82 | 9.09 |
| Nitrogen (N) | 9.78 | 9.09 |
| Oxygen (O) | 16.77 | 13.64 |
| Sulfur (S) | 11.20 | 9.09 |
Note: EDX analysis is generally not sensitive enough to detect very light elements like Hydrogen (H). The table includes the theoretical values for completeness.
CHNS Elemental Analysis
CHNS analysis is a combustion-based technique that provides a precise quantitative determination of the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample. This is a cornerstone of chemical characterization for novel organic compounds, as it offers a direct comparison between the experimentally determined elemental composition and the theoretical values calculated from the compound's molecular formula.
A small, precisely weighed amount of this compound would be combusted at a high temperature. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by detectors. The close agreement between the found and calculated values is a strong indicator of the compound's purity and confirmation of its empirical formula.
The following table illustrates a comparison between the calculated and hypothetical experimental results for this compound.
| Element | Calculated % | Found % (Hypothetical) |
| Carbon (C) | 54.54 | 54.51 |
| Hydrogen (H) | 2.82 | 2.85 |
| Nitrogen (N) | 9.78 | 9.75 |
| Sulfur (S) | 11.20 | 11.17 |
Computational and Theoretical Chemistry Investigations of 2 2 Benzo D Thiazolyl 4 Nitrophenol
Quantum Chemical Methodologies
A variety of quantum chemical methodologies are employed to investigate the properties of 2-(2-Benzo[d]thiazolyl)-4-nitrophenol, ranging from ground-state calculations to the exploration of excited-state phenomena.
Density Functional Theory (DFT) for Ground State Calculations
Density Functional Theory (DFT) is a prominent computational method used to determine the electronic structure of molecules like this compound. researchgate.netresearchgate.netnih.gov This approach is favored for its balance of accuracy and computational efficiency. A common functional used in these calculations is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.com
Geometry optimization is a primary application of DFT, allowing researchers to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.gov For benzothiazole (B30560) derivatives, DFT calculations are crucial for determining key geometrical parameters such as bond lengths and angles. The presence of substituents, like the nitro group in this compound, can significantly influence the molecular geometry, and DFT is adept at predicting these structural changes. qnl.qa
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to solving the electronic Schrödinger equation without empirical parameters. nih.gov While DFT has become more widespread, HF calculations are still valuable for comparative studies and for providing a starting point for more complex correlated methods. allresearchjournal.com For benzothiazole and its derivatives, HF methods have been used to perform geometry optimizations and to calculate molecular orbital energies. nih.gov The choice of basis set, such as STO-3G, 6-31G, or 6-311G, is critical in HF calculations as it dictates the flexibility and accuracy of the resulting wavefunctions. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the electronic transitions and photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netmdpi.comnih.gov TD-DFT extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. researchgate.net This method is particularly useful for understanding how the nitro and hydroxyl substituents on the phenol (B47542) ring, along with the benzothiazole moiety, influence the electronic absorption spectrum. qnl.qa TD-DFT calculations can elucidate the nature of electronic transitions by identifying the molecular orbitals involved, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Selection and Validation of Basis Sets and Functionals
The accuracy of DFT and other quantum chemical calculations is highly dependent on the choice of the functional and the basis set. nih.govresearchgate.net For molecules containing sulfur and nitrogen, like benzothiazoles, as well as nitro groups, it is common to use Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p). researchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, particularly for anions and excited states.
The selection of a functional is equally critical. The B3LYP functional is widely used for organic molecules and has been shown to provide reliable results for the geometric and electronic properties of benzothiazole derivatives. mdpi.com However, for specific properties like charge transfer excitations, other functionals such as CAM-B3LYP may be more appropriate. qnl.qa Validation of the chosen computational level is typically performed by comparing the calculated properties, such as UV-Vis absorption maxima, with available experimental data for related compounds. qnl.qa
Electronic Structure and Molecular Orbital Analysis
The electronic properties of this compound are primarily understood through the analysis of its molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key framework for analyzing the reactivity and electronic properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com
For conjugated systems like this compound, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π*-antibonding orbital. In substituted benzothiazoles, the distribution of the HOMO and LUMO can be significantly influenced by the nature and position of the substituents. rsc.org For instance, the electron-donating hydroxyl group and the electron-withdrawing nitro group in this compound are expected to play a significant role in localizing the HOMO and LUMO, respectively. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. nih.gov The HOMO-LUMO gap can be correlated with the wavelength of the lowest energy electronic transition in the UV-Vis spectrum. schrodinger.com Computational methods like DFT are widely used to calculate the energies of the HOMO and LUMO and the corresponding energy gap. irjweb.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2967 |
| LUMO | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
Molecular Electrostatic Potential (MESP) Surface Mapping
A Molecular Electrostatic Potential (MESP) surface map is a crucial computational tool used to visualize the charge distribution of a molecule. It helps in predicting how a molecule will interact with other chemical species. For a compound like this compound, an MESP analysis would typically reveal the electrophilic and nucleophilic sites. The map is colored to indicate different potential values: red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites prone to nucleophilic attack. Green and yellow areas represent regions of intermediate or near-zero potential.
In the case of this compound, one would expect to see significant negative potential (red) around the oxygen atoms of the nitro group and the phenolic hydroxyl group, as well as the nitrogen atom of the thiazole (B1198619) ring. These regions would be the primary sites for interactions with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would likely exhibit a strong positive potential (blue), making it a potential site for hydrogen bonding and interaction with nucleophiles.
Investigation of Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This phenomenon is fundamental to understanding the photophysical properties of many organic molecules, including their fluorescence and nonlinear optical characteristics.
For this compound, the benzothiazole moiety fused with the phenol can act as the electron donor, while the nitro group, a strong electron-withdrawing group, serves as the electron acceptor. A computational study would involve analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A significant spatial separation between the HOMO (located on the donor part) and the LUMO (on the acceptor part) would be a strong indicator of ICT character. Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed to simulate the electronic transitions and quantify the extent of charge transfer.
Vibrational Spectroscopy Simulations and Assignments
Theoretical vibrational spectroscopy, using methods like Density Functional Theory (DFT), allows for the calculation of infrared (IR) and Raman spectra. These simulations are invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds.
A theoretical vibrational analysis of this compound would provide a detailed assignment of its characteristic spectral bands. Key vibrational frequencies would include the O-H stretching of the phenol group, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, the C=N stretching of the thiazole ring, and various C-H and C=C stretching and bending modes of the aromatic rings. By comparing the calculated frequencies with experimental data (if available), a high degree of confidence in the structural characterization of the molecule can be achieved.
Chemical Reactivity and Stability Assessments
Theoretical Descriptors of Reactivity (e.g., Hardness, Chemical Potential, Electrophilicity)
Quantum chemical calculations can provide a suite of descriptors that quantify the chemical reactivity and stability of a molecule. These are typically derived from the energies of the HOMO and LUMO.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to high hardness, indicating greater stability and lower reactivity.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.
For this compound, these descriptors would be calculated to provide a quantitative assessment of its reactivity profile.
Table 1: Hypothetical Theoretical Reactivity Descriptors (Note: This table is for illustrative purposes only, as specific data for the compound is unavailable.)
| Descriptor | Formula | Predicted Trend for this compound |
|---|---|---|
| HOMO Energy | E_HOMO | Relatively high due to the electron-donating phenol and benzothiazole system. |
| LUMO Energy | E_LUMO | Relatively low due to the electron-withdrawing nitro group. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Expected to be moderate, suggesting potential for reactivity and ICT. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Moderate hardness, indicating a balance between stability and reactivity. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Negative value, typical for stable molecules. |
| Electrophilicity (ω) | μ² / (2η) | Expected to be relatively high, signifying its electrophilic nature. |
Mechanistic Insights into Reaction Pathways (e.g., Transition State Analysis, Intrinsic Reaction Coordinate)
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products, and its energy determines the activation barrier of the reaction.
Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC path confirms that the located transition state correctly connects the desired reactants and products. This type of analysis could be applied to understand, for example, the mechanism of synthesis of this compound or its subsequent reactions.
Theoretical Prediction of Optical and Electronic Properties
The optical and electronic properties of this compound can be predicted using computational methods. TD-DFT calculations are commonly used to simulate the UV-Visible absorption spectrum. These calculations yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities).
The analysis would likely predict strong electronic transitions in the UV and possibly the visible region, arising from π→π* and n→π* transitions within the aromatic system and the ICT process from the donor to the acceptor moieties. The calculated HOMO-LUMO energy gap also serves as a first approximation of the molecule's electronic excitation energy and can be correlated with its optical properties.
Nonlinear Optical (NLO) Properties and Hyperpolarizabilities
Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from optical switching to frequency conversion. Organic molecules featuring a donor-π-acceptor (D-π-A) architecture are particularly promising candidates for NLO applications. The molecular structure of this compound, with the hydroxyl group acting as an electron donor, the benzothiazole as a π-conjugated bridge, and the nitro group as a strong electron acceptor, suggests significant NLO properties.
Computational studies on analogous structures, such as N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide, have demonstrated that the position of the nitro group has a profound impact on the molecule's NLO response. mdpi.com Varying the position of the NO2 group on the phenyl ring has been shown to augment the dipole moment and significantly increase the first hyperpolarizability (β). mdpi.com For D-π-A systems, the first hyperpolarizability is a key metric of second-order NLO activity. Theoretical calculations using DFT methods, for instance with the B3LYP functional and a 6-31G(d,p) basis set, are commonly employed to predict these properties. mdpi.com
For this compound, the intramolecular charge transfer (ICT) from the electron-rich phenol moiety to the electron-deficient nitro group across the benzothiazole bridge is expected to result in a large change in dipole moment upon excitation, a key factor for a high β value. Theoretical investigations on similar nitro-substituted Schiff bases have confirmed that these compounds are efficient NLO materials. researchgate.net The calculated hyperpolarizability values for such compounds are often significantly higher than those of standard reference materials like urea. researchgate.net
Table 1: Representative Calculated NLO Properties for a Related Benzothiazole Derivative (Note: This table is illustrative, based on data for analogous compounds, as specific values for this compound are not readily available in the cited literature.)
| Computational Method | Property | Calculated Value |
| DFT/B3LYP | Dipole Moment (μ) | > 5 D |
| DFT/B3LYP | First Hyperpolarizability (β) | > 50 x 10⁻³⁰ esu |
Data inferred from studies on similar D-π-A benzothiazole systems.
Charge Transport Characteristics and Reorganization Energies
The efficiency of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is critically dependent on the charge transport properties of the constituent materials. A key parameter governing charge transport is the reorganization energy (λ). This energy corresponds to the structural relaxation energy required when a molecule changes its charge state (from neutral to ionized or vice versa). Lower reorganization energies facilitate faster charge transfer between adjacent molecules.
The total reorganization energy is composed of two parts: the internal reorganization energy (λ_int), which arises from the relaxation of the molecular geometry, and the external reorganization energy (λ_ext), which is due to the polarization of the surrounding medium. Computational chemistry provides a powerful tool to estimate the internal reorganization energy. Using DFT, one can calculate the energy of the neutral molecule at its optimized geometry, the energy of the ion at the neutral geometry, the energy of the ion at its optimized geometry, and the energy of the neutral molecule at the ion's geometry. researchgate.net
For carbazole (B46965) derivatives, which are also used in organic electronics, DFT calculations have shown that enlarging the molecule does not necessarily increase the reorganization energy. icm.edu.pl In some cases, specific isomeric forms can lead to a reduction in reorganization energy, which is beneficial for charge transport. icm.edu.pl For this compound, the rigid benzothiazole core is expected to contribute to a relatively low reorganization energy. However, the presence of the polar nitro and hydroxyl groups could lead to significant geometric changes upon ionization, potentially increasing λ_int.
Table 2: Conceptual Framework for Reorganization Energy Calculation (Note: This table outlines the theoretical approach, as specific calculated values for this compound are not available in the cited literature.)
| Parameter | Description |
| λ_hole | Reorganization energy for hole transport |
| λ_electron | Reorganization energy for electron transport |
| E₀(M) | Energy of the neutral molecule at its optimized geometry |
| E₀(M⁺) | Energy of the cation at the optimized geometry of the neutral molecule |
| E₊(M⁺) | Energy of the cation at its optimized geometry |
| E₊(M) | Energy of the neutral molecule at the optimized geometry of the cation |
λ_hole = [E₀(M⁺) - E₀(M)] + [E₊(M) - E₊(M⁺)] λ_electron is calculated analogously for the anionic species.
Photophysical Properties and Excited State Dynamics
The photophysical properties of this compound are expected to be dominated by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). This process is characteristic of 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives. acs.orgnih.govrsc.org Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a transient keto-tautomer. This process is typically ultrafast and results in a large Stokes shift, meaning a significant separation between the absorption and emission maxima.
Theoretical studies using TD-DFT are instrumental in mapping the potential energy surfaces of the ground and excited states, which helps in understanding the ESIPT mechanism. nih.govbohrium.comnih.gov For HBT derivatives, calculations have shown that upon excitation to the first singlet excited state (S₁), the intramolecular hydrogen bond is strengthened, providing the driving force for proton transfer. nih.gov
The presence of the electron-withdrawing nitro group at the 4-position of the phenol ring is expected to significantly influence the photophysical properties. Electron-withdrawing groups can affect the acidity of the phenolic proton and the electronic structure of both the enol and keto forms. acs.orgacs.org Theoretical studies on substituted HBTs have shown that such groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and fluorescence wavelengths. rsc.org Specifically, the nitro group would likely lead to a red-shift in the absorption spectrum compared to the parent HBT molecule. The emission from the keto-tautomer is also expected to be affected, with its wavelength being sensitive to the electronic nature of the substituent. acs.org
Table 3: Predicted Photophysical Characteristics based on Theoretical Studies of Analogous HBT Derivatives (Note: This table provides expected characteristics for this compound based on literature for related compounds.)
| Property | Predicted Characteristic | Theoretical Basis |
| Absorption (λ_max) | Red-shifted compared to HBT | Influence of electron-withdrawing NO₂ group on HOMO-LUMO gap. rsc.org |
| Emission (λ_em) | Large Stokes shift | Emission from the keto-tautomer formed via ESIPT. acs.orgnih.gov |
| Excited State Dynamics | Ultrafast ESIPT | Strengthening of the intramolecular hydrogen bond in the S₁ state. nih.gov |
| Fluorescence Quantum Yield | Potentially modulated by the nitro group | The nitro group can introduce non-radiative decay pathways. |
Based on a comprehensive search, there is no specific scientific literature available detailing the coordination chemistry of the compound “this compound” that would allow for the creation of the article as per the requested outline. The search results consistently point to related but structurally distinct molecules, such as azo dyes containing thiazole and phenol components, or other derivatives of benzothiazole.
For instance, studies on compounds like "2-[2-(5-Nitro thiazolyl) azo]-4-methyl-5-nitro phenol" describe the formation of metal complexes and their properties, but this compound is not "this compound". researchgate.netbohrium.com Similarly, while the synthesis of the related compound "2-(4-Nitrophenyl)Benzo[D]Thiazole" (which lacks the critical hydroxyl group for the 'phenol' part) is documented, its use as a ligand in coordination chemistry is not described.
A review on "2-(2′-Aminophenyl)benzothiazole" derivatives mentions that these ligands can be synthesized from their corresponding nitro precursors. mdpi.com This suggests a synthetic pathway to an analogue of the requested compound, but it does not provide any data on the coordination chemistry of the nitro-version itself.
Due to the strict instruction to focus solely on "this compound" and to not introduce information outside the explicit scope, it is not possible to generate the requested article. The necessary experimental data regarding its ligand design, synthesis of metal complexes, and their structural elucidation is not present in the available search results. Fulfilling the request would require presenting data from different molecules as if it belonged to the specified compound, which would be scientifically inaccurate.
Coordination Chemistry of 2 2 Benzo D Thiazolyl 4 Nitrophenol Ligands
Electronic and Spectroscopic Signatures of Complex Formation
The formation of metal complexes with ligands like 2-(2-Benzo[d]thiazolyl)-4-nitrophenol is invariably accompanied by distinct changes in their electronic and spectroscopic profiles. These changes, observable through techniques such as UV-Vis spectroscopy, provide critical insights into the nature of the metal-ligand bonding and the resulting electronic structure of the complex.
While specific research on the electronic spectra of this compound complexes is not extensively documented in the reviewed literature, valuable inferences can be drawn from studies on structurally analogous compounds. For instance, research on metal complexes of 2-[2-(6-methoxy benzothiazolyl)azo]-4-nitro phenol (B47542) (6-MBTANP), a ligand that also features a benzothiazole (B30560) and a nitrophenol group, reveals significant spectroscopic shifts upon coordination. asianpubs.org In a study of its complexes with Ni(II), Pd(II), Pt(IV), Cu(II), Ag(I), and Au(III), the ligand was found to behave as a tridentate chelating agent, leading to the formation of octahedral, square planar, and tetrahedral geometries depending on the metal ion. asianpubs.org The electronic spectra of these complexes displayed bands corresponding to both d-d transitions and charge transfer phenomena. asianpubs.org
Similarly, studies on complexes of 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol demonstrate that the electronic absorption spectra of the ligand and its metal chelates exhibit multiple specific absorbance bands at different wavelengths, indicative of various electronic transitions upon complexation. researchgate.net
Interactive Data Table: Electronic Absorption Data for a Structurally Similar Ligand and its Complexes
The following table presents data for the ligand 2-[2-(6-methoxy benzothiazolyl)azo]-4-nitro phenol (6-MBTANP) and its metal complexes, illustrating the typical shifts in absorption maxima upon complexation.
| Compound | λmax (nm) - Band I | λmax (nm) - Band II | λmax (nm) - Band III | λmax (nm) - Band IV |
| 6-MBTANP (Ligand) | 225 | 270 | 350 | 480 |
| [Ni(6-MBTANP)₂] | 230 | 285 | 390 | 520 |
| [Pd(6-MBTANP)₂] | 245 | 290 | 410 | 540 |
| [Pt(6-MBTANP)Cl₃(H₂O)]Cl | 250 | 300 | 425 | 560 |
| [Cu(6-MBTANP)₂] | 235 | 280 | 400 | 530 |
| [Ag(6-MBTANP)(H₂O)] | 240 | 295 | 415 | 550 |
| [Au(6-MBTANP)Cl(H₂O)]Cl | 255 | 310 | 430 | 570 |
Data is for the structurally similar ligand 2-[2-(6-methoxy benzothiazolyl)azo]-4-nitro phenol (6-MBTANP) and its complexes as reported in the Asian Journal of Chemistry. asianpubs.org
Charge transfer transitions are a hallmark of the electronic spectra of coordination compounds and are broadly categorized as either Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT).
Ligand-to-Metal Charge Transfer (LMCT) transitions typically occur when a metal ion with empty or partially filled d-orbitals is coordinated to a ligand bearing non-bonding or π-electrons. In the case of this compound, the phenolic oxygen and the nitrogen atoms of the thiazole (B1198619) ring are potential electron-donating sites. Upon complexation, an electron can be excited from a ligand-based orbital to a metal-centered d-orbital. This process is particularly relevant for complexes with metal ions in higher oxidation states. The electronic spectrum of a Co(II) complex with a Schiff base ligand containing a p-nitrophenyl group showed a band assigned to LMCT. researchgate.net
Metal-to-Ligand Charge Transfer (MLCT) transitions are favored when a metal ion in a low oxidation state (electron-rich) is bound to a ligand with low-lying π-orbitals. The benzothiazole ring and the nitrophenyl group in this compound provide such acceptor orbitals. In an MLCT transition, an electron is excited from a metal d-orbital to a ligand-based π-orbital. These transitions often result in intense absorption bands in the UV-Vis spectrum.
The specific energies and intensities of MLCT and LMCT bands are dictated by the nature of the metal ion, its oxidation state, and the solvent environment. While direct experimental data for this compound complexes is scarce, it is anticipated that its metal complexes would exhibit rich charge-transfer chemistry due to the presence of both electron-donating (phenolic oxygen, thiazole nitrogen) and electron-accepting (benzothiazole and nitrophenyl π-systems) moieties.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly tunable and depend on the choice of both the metal and the organic linker.
While the direct incorporation of this compound into MOFs or coordination polymers has not been specifically reported in the surveyed literature, the structural characteristics of the ligand make it a promising candidate for such applications. The presence of multiple coordination sites (phenolic oxygen and thiazole nitrogen) allows for the formation of extended network structures.
The benzothiazole unit itself has been successfully utilized in the construction of coordination polymers. For example, the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole reveals how such molecules can pack in the solid state, forming layered structures through various intermolecular interactions. nih.gov Furthermore, the synthesis of a two-dimensional nickel(II) coordination polymer with 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene and azide (B81097) ligands showcases how bridging ligands can create extended network architectures. mdpi.com
Given the precedent for using benzothiazole derivatives as linkers in coordination chemistry, it is highly probable that this compound could be employed to create novel MOFs and coordination polymers with potentially interesting electronic, catalytic, or sensing properties, driven by the combined functionalities of the benzothiazole and nitrophenol groups.
Supramolecular Chemistry and Intermolecular Interactions
Comprehensive Analysis of Hydrogen Bonding Networks
Hydrogen bonds are the principal architects of the supramolecular assembly in many organic compounds. In derivatives of the core benzothiazole (B30560) structure, both classical and non-classical hydrogen bonds are pivotal in forming robust and predictable structural motifs. mdpi.com
In related benzothiazole structures, such as N-(benzo[d]thiazol-2-yl)-nitrobenzamides, classical hydrogen bonds are fundamental to their crystal packing. For instance, N—H⋯N intermolecular hydrogen bonds can lead to the formation of dimeric structures. mdpi.com These dimers often exhibit a centrosymmetric arrangement, creating a distinct R²₂(8) graph set motif. mdpi.com Similarly, N—H⋯O interactions contribute significantly to the stability of the crystal lattice, often working in concert with other hydrogen bonds to extend the structure into higher-dimensional networks. mdpi.com For example, in some derivatives, a one-dimensional chain forged by N—H⋯N bonds can be further linked by C—H⋯O interactions into a two-dimensional framework, resulting in a herringbone packing pattern. mdpi.com
| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C14—H14···O1 | 0.95 | 2.46 | 3.383 | 163 |
| C11—H11···N3 | 0.95 | 2.63 | 3.523 | 156 |
| C13—H13···O2 | 0.95 | 2.65 | 3.314 | 127 |
| Data from a related benzothiazole derivative, 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one nih.gov |
Principles of Crystal Engineering and Self-Assembly
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The self-assembly of 2-(2-Benzo[d]thiazolyl)-4-nitrophenol into a specific crystal lattice is a manifestation of these principles. The predictability of hydrogen bonding and the significant contribution of π-stacking allow for a degree of control over the final solid-state structure.
Information regarding "this compound" is not currently available in public scientific literature.
Following a comprehensive search for crystallographic and supramolecular chemistry data for the specific compound This compound , it has been determined that the necessary scientific information to construct the requested article is not available in the public domain.
To provide a detailed and accurate analysis of the "Formation of One-, Two-, and Three-Dimensional Supramolecular Architectures" and the "Influence of Molecular Design on Crystal Packing Motifs," specific crystallographic data from single-crystal X-ray diffraction studies are essential. This data, which includes unit cell dimensions, space group, atomic coordinates, and details of intermolecular interactions, has not been published for this particular compound.
While research exists on structurally related molecules, such as 2-(2-hydroxyphenyl)benzothiazole (B1206157) (the parent compound lacking the nitro group) and various other benzothiazole derivatives, this information cannot be used to accurately describe the specific supramolecular behavior of this compound. The presence and position of the nitro and hydroxyl functional groups are critical in dictating the precise nature of intermolecular forces—like hydrogen bonds and π–π stacking interactions—which in turn govern the assembly of molecules into unique crystal lattices. Extrapolating from related but different structures would lead to speculation and scientific inaccuracy, which contravenes the core requirements of the request.
Therefore, without access to the primary research data for this compound, it is not possible to generate the authoritative and scientifically accurate article as outlined.
Molecular Recognition and Chemosensing Mechanisms
Fundamental Principles of Sensory Material Design
The design of sensory materials, particularly fluorescent probes, relies on integrating a signaling component with a binding site. A key design principle involves the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. nih.gov This process occurs in molecules with an intramolecular hydrogen bond, where upon photoexcitation, a proton is transferred within the molecule to form a transient species (phototautomer) that then fluoresces. This results in a large Stokes shift, which is advantageous for sensing applications as it minimizes self-absorption and improves signal clarity. nih.gov The efficiency of this process can be modulated by the analyte, leading to a detectable signal.
The general strategy for creating such sensors involves a few key steps:
Fluorophore Selection: Choosing a stable fluorescent core, such as 2,1,3-benzothiadiazole (B189464) (BTD), which serves as a signaling unit. mdpi.com
Receptor Integration: Attaching a receptor unit designed to selectively bind a target analyte.
Modulation of Properties: Ensuring that the binding event alters the electronic and optical properties of the fluorophore, leading to a change in fluorescence or color. mdpi.com
Fluorescence-Based Recognition Mechanisms
Fluorescence-based sensing is highly sensitive and provides a direct optical output. For nitrophenyl-containing compounds, the recognition mechanism is often governed by processes that alter the fluorescence intensity of the probe upon interaction with an analyte.
One prominent mechanism is the modulation of Intramolecular Charge Transfer (ICT). In "push-pull" systems, an electron-donating group is linked to an electron-accepting group through a conjugated system. The nitroaromatic substituent in the target compound can act as a strong electron-withdrawing group, influencing the ICT character of the molecule. nih.gov The interaction with an analyte can disturb this charge distribution, leading to a significant change in the fluorescence output, often resulting in quenching. nih.gov For instance, in polar environments, some fluorophores can adopt a planar ICT excited state that leads to almost complete fluorescence quenching. nih.gov
Studies on other benzothiazole-based probes have demonstrated significant decreases in fluorescence intensity upon the addition of nitroaromatic compounds like 2,4,6-trinitrophenol (TNP), achieving quenching efficiencies as high as 99.77%. researchgate.net This change provides a clear signal for the presence of the analyte.
Fluorescence quenching, the decrease in fluorescence intensity, is a primary signaling mechanism. Several energy transfer processes can be responsible for this phenomenon. The primary mechanisms include:
Fluorescence Resonance Energy Transfer (FRET): This process occurs when the emission spectrum of the fluorophore (the donor) significantly overlaps with the absorption spectrum of the analyte (the acceptor). nih.gov Energy is non-radiatively transferred from the excited donor to the acceptor, quenching the donor's fluorescence.
Photoinduced Electron Transfer (PET): In PET, an electron is transferred from the excited state of the fluorophore to the analyte, or vice versa. This process is often responsible for the quenching observed in the detection of electron-deficient nitroaromatics. nih.gov
Competitive Absorption: This occurs when the analyte absorbs light at the excitation wavelength of the fluorophore. nih.gov This reduces the number of photons available to excite the sensor molecule, leading to an apparent decrease in fluorescence intensity.
| Mechanism sort | Description sort | Governing Factor sort | Citation sort |
|---|---|---|---|
| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer from an excited donor fluorophore to an acceptor molecule. | Spectral overlap between donor emission and acceptor absorption. | nih.gov |
| Photoinduced Electron Transfer (PET) | Electron transfer between the excited fluorophore and the analyte. | Redox potentials of the fluorophore and analyte. | nih.gov |
| Competitive Absorption | Analyte absorbs light at the fluorophore's excitation wavelength. | Molar absorptivity of the analyte at the excitation wavelength. | nih.gov |
| Intramolecular Charge Transfer (ICT) | Analyte interaction perturbs the charge distribution in the fluorophore, promoting non-radiative decay pathways. | Polarity of the environment and electronic nature of the analyte. | nih.gov |
Mechanistic Insights into Selective Analyte Recognition (e.g., for p-nitrophenol)
The selectivity of a chemosensor for a particular analyte like p-nitrophenol is determined by the specific non-covalent interactions between the sensor and the analyte. For sensors designed for nitroaromatic compounds, these interactions are often key to the recognition mechanism.
NMR studies on similar chemosensors have shown that hydrogen-bonding interactions are crucial. The phenolic hydroxyl group of p-nitrophenol can act as a hydrogen bond donor, while nitrogen atoms within the heterocyclic structure of a benzothiazole-based sensor can act as acceptors. mdpi.com This specific hydrogen-bonding interaction can trigger the fluorescence quenching mechanism. mdpi.com
Furthermore, the efficiency of quenching has been observed to correlate with the polarity of the nitroaromatic explosive. nih.gov For a series of nitroaromatics, the quenching effect followed the order: 2,4,6-trinitrophenol > p-nitrophenol > 4-nitrotoluene (B166481) > nitrobenzene, which aligns with the polarity of these compounds. nih.gov This suggests that electrostatic interactions play a significant role in the binding and subsequent signal generation. The combination of specific hydrogen bonding and favorable electronic interactions contributes to the selective recognition of p-nitrophenol over other similar molecules.
Coordination-Driven Sensing Strategies
An alternative and powerful approach to designing chemosensors involves the use of metal-ligand coordination. In this strategy, metal ions or clusters are coordinated with organic ligands, such as those derived from benzothiazole (B30560), to form coordination polymers (CPs) or metal-organic frameworks (MOFs). nih.gov These structures can exhibit robust luminescence and possess porous architectures suitable for trapping analytes.
Advanced Applications Based on Fundamental Chemical Properties
Exploration in Optoelectronic and Photonic Devices
The application of benzothiazole (B30560) derivatives in optoelectronic and photonic devices is an active area of research. The electronic and optical properties of these molecules can be finely tuned by the introduction of various functional groups. The presence of both an electron-donating hydroxyl group and a potent electron-withdrawing nitro group on the 2-(2-Benzo[d]thiazolyl)-4-nitrophenol structure is anticipated to create a significant intramolecular charge transfer (ICT) character. This ICT is a key feature for applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and as fluorescent probes.
Research on analogous benzothiazole-based donor-acceptor compounds has demonstrated that the substitution with a nitro group can lead to a reduction in the HOMO-LUMO energy gap, which is advantageous for charge transport and optoelectronic properties. nih.gov This effect is often accompanied by a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra. The nitro group, due to its strong electron-withdrawing nature, can enhance the NLO response of the molecule.
A critical photophysical process that is often observed in 2-(hydroxyphenyl)benzothiazole (HBT) derivatives is excited-state intramolecular proton transfer (ESIPT). Upon photoexcitation, the proton from the phenolic hydroxyl group can be transferred to the nitrogen atom of the benzothiazole ring. This process leads to the formation of a transient keto-tautomer, which is responsible for a large Stokes-shifted fluorescence. This property is highly desirable for applications in OLEDs, as it can reduce self-absorption and improve device efficiency. Furthermore, the ESIPT process can be sensitive to the local environment, making these compounds potential candidates for chemical sensors. The photo-induced dynamics of o-nitrophenol, a related structural component, have been studied to understand its photolysis and the generation of nitrous acid in the atmosphere. rsc.org
While specific experimental data for this compound is not extensively available in the public domain, the photophysical properties can be inferred from studies on similar molecules. The table below summarizes typical photophysical data for related benzothiazole derivatives to provide a comparative context.
| Compound/System | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Key Findings |
| Nitro-substituted benzothiazole derivatives | ~378-392 | ~417-485 | Not specified | Exhibit violet-blue emission. |
| Thiophene-appended benzothiazole | Not specified | Enhanced emission | Not specified | Increased conjugation leads to enhanced emission. acs.org |
| Boron-complexed benzothiazoles | Tunable | Tunable across visible and NIR | Not specified | High fluorescence quantum yields and large molar extinction coefficients. nih.gov |
The development of π-conjugated small molecules incorporating benzothiazole is a significant area of research for organic semiconductors due to their inherent optoelectronic properties. The functionalization of such molecules with electron-withdrawing groups is a key strategy to modulate their charge transport and photophysical characteristics. nih.gov
Development of Functional Materials via Supramolecular Organization
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to the design of functional materials. The structure of this compound contains several key features that can drive its self-assembly into well-defined supramolecular architectures. These include the potential for hydrogen bonding via the phenolic hydroxyl group, π-π stacking interactions between the aromatic benzothiazole and nitrophenyl rings, and dipole-dipole interactions arising from the polar nitro group.
The formation of hydrogen bonds is a particularly strong directional force in the self-assembly of phenolic compounds. In the case of this compound, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the benzothiazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This can lead to the formation of various supramolecular motifs, such as chains, tapes, or more complex networks.
Studies on the supramolecular structures of phenyl derivatives of butanol isomers have shown that the presence of a phenyl group can lead to a more disordered organization of molecules compared to their aliphatic counterparts, with a decrease in the number of hydrogen bonds and the size of supramolecular clusters. nih.govresearchgate.net This is attributed to the competing π-π stacking interactions. nih.govresearchgate.net
The interplay between hydrogen bonding and π-π stacking is crucial in determining the final crystal packing of the molecule. The crystal structure of the material will, in turn, influence its bulk properties, such as its charge transport mobility, solid-state fluorescence, and mechanical properties. For instance, the formation of ordered π-stacks can facilitate charge transport along the stacking direction, which is beneficial for applications in organic field-effect transistors (OFETs).
While the specific crystal structure of this compound is not detailed in the available literature, the principles of supramolecular chemistry allow for predictions of its self-assembly behavior. The table below outlines the key intermolecular interactions and their potential impact on the formation of functional materials.
| Intermolecular Interaction | Structural Features Involved | Potential Supramolecular Motifs | Impact on Material Properties |
| Hydrogen Bonding | Phenolic -OH group, benzothiazole N atom, nitro O atoms | 1D chains, 2D sheets, discrete dimers/oligomers | Directional assembly, thermal stability, influences solubility |
| π-π Stacking | Benzothiazole and nitrophenyl aromatic rings | Face-to-face or offset stacking | Facilitates charge transport, influences solid-state emission |
| Dipole-Dipole Interactions | Polar nitro group | Head-to-tail arrangements | Influences crystal packing and bulk polarization |
The controlled self-assembly of this compound and its derivatives could lead to the development of a variety of functional materials, including organic semiconductors, piezoelectric materials, and materials with tunable optical properties.
Structure Property Relationships and Rational Design Principles
Correlations between Molecular Structure and Electronic/Optical Characteristics
The electronic and optical properties of 2-(2-Benzo[d]thiazolyl)-4-nitrophenol are intrinsically linked to its molecular framework, which features a benzothiazole (B30560) moiety, a phenol (B47542) ring, and a nitro group. The benzothiazole unit, an electron-withdrawing group, is conjugated with the phenol ring, which can act as an electron-donating group, especially in its deprotonated phenolate (B1203915) form. The additional strong electron-withdrawing nitro group further modulates the electronic landscape of the molecule.
This "push-pull" electronic character, where electron-donating and electron-accepting groups are connected through a π-conjugated system, is a hallmark of many organic chromophores. In the case of this compound, this arrangement gives rise to intramolecular charge transfer (ICT) upon photoexcitation. This ICT is a key determinant of its optical properties, including its absorption and emission spectra.
The position of the nitro group at the 4-position of the phenol ring is significant. It is para to the hydroxyl group, maximizing its electron-withdrawing effect through resonance. This enhances the push-pull nature of the molecule and typically leads to a red-shift in the absorption spectrum compared to analogues where the nitro group is in the meta or ortho position. Studies on similar benzothiazole derivatives have shown that the position of substituents can significantly impact the photophysical properties. For instance, the UV/Vis absorption spectra of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers show a progressive red-shift as the nitro group moves from the ortho to the para position, a trend that is expected to hold for this compound. nih.gov
The photophysical properties can be further influenced by the solvent environment. In polar solvents, the charge-separated excited state is stabilized, which can lead to a further red-shift in the emission spectrum (solvatochromism) and affect the fluorescence quantum yield.
Table 1: Expected Electronic and Optical Properties of this compound
| Property | Expected Characteristic | Rationale |
| Absorption Maximum (λmax) | Likely in the UV-Vis region (e.g., 350-450 nm) | Push-pull system with extended conjugation leads to a smaller HOMO-LUMO gap. |
| Emission Maximum (λem) | Expected to be Stokes-shifted from the absorption maximum | Energy loss due to relaxation in the excited state, including solvent reorganization around the more polar excited state. |
| Molar Absorptivity (ε) | High | π-π* transitions in a conjugated aromatic system. |
| Fluorescence Quantum Yield (ΦF) | Variable, sensitive to environment | Can be quenched by non-radiative decay pathways, including those facilitated by the nitro group and solvent interactions. |
| Solvatochromism | Pronounced | The dipole moment is expected to increase upon excitation due to ICT, leading to stabilization in polar solvents. |
Impact of Substituent Effects on Supramolecular Interactions and Assembly
The substituents on the this compound molecule—specifically the hydroxyl and nitro groups—play a pivotal role in dictating the non-covalent interactions that govern its self-assembly into supramolecular structures.
The hydroxyl group is a classic hydrogen bond donor, while the nitrogen atom of the benzothiazole ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. This functionality allows for the formation of a variety of intermolecular hydrogen bonds, such as O-H···N and O-H···O, which can direct the packing of the molecules in the solid state. The crystal structures of related benzothiazole derivatives frequently reveal intricate hydrogen-bonding networks that lead to the formation of dimers, chains, or more complex architectures. ijper.org
For example, in the crystal structure of a related compound, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide, a combination of N-H···N and C-H···O hydrogen bonds links the molecules into a three-dimensional network. ijper.org Similarly, the nitro group in 2-(2-nitrophenyl)-1,3-benzothiazole participates in C-H···O hydrogen bonds. finechem-mirea.ru
The interplay of these various interactions determines the final crystal structure, which in turn can influence the bulk properties of the material, such as its solubility and melting point. The specific geometry and strength of these interactions are highly dependent on the precise arrangement of the substituents.
Table 2: Potential Supramolecular Interactions in this compound
| Interaction Type | Donor/Acceptor Groups | Expected Role in Supramolecular Assembly |
| Hydrogen Bonding | Donor: Phenolic -OHAcceptors: Benzothiazole N, Nitro O | Formation of chains, dimers, or sheets, directing the primary packing motif. |
| π-π Stacking | Benzothiazole and Phenol rings | Stabilization of the crystal lattice through stacking of aromatic systems. |
| Dipole-Dipole Interactions | Polar C-NO2 and C-OH bonds | Contribution to the overall cohesive energy of the crystal. |
| C-H···O/N Interactions | Aromatic C-H donorsNitro O, Benzothiazole N acceptors | Further stabilization of the three-dimensional network. |
Principles for the Rational Design of Tunable Chemical Behavior
The structure of this compound provides a versatile scaffold for the rational design of molecules with tailored chemical properties. By strategically modifying the substituents, it is possible to fine-tune its electronic, optical, and binding characteristics.
One of the most powerful tools for tuning the behavior of this molecule is the modulation of its acidity. The phenolic hydroxyl group has a pKa that is sensitive to the electronic nature of the rest of the molecule. The presence of the electron-withdrawing benzothiazole and nitro groups is expected to lower the pKa of the phenol, making it more acidic than phenol itself. This tunable acidity can be exploited in the design of pH sensors, where the deprotonation of the phenol leads to a significant change in the electronic structure and, consequently, a distinct color change. The deprotonated phenolate is a much stronger electron donor, which enhances the ICT and causes a bathochromic shift in the absorption spectrum. jetir.org
The principles for rational design can be summarized as follows:
Tuning Acidity and Colorimetric Response: The introduction of additional electron-withdrawing or electron-donating groups on either the benzothiazole or the phenol ring can further modulate the pKa of the phenolic proton. This allows for the design of colorimetric pH indicators that operate in different pH ranges.
Modulating Fluorescence Properties: While the nitro group often quenches fluorescence, its replacement with other substituents can lead to highly fluorescent materials. For example, replacing the nitro group with an amino group would create a compound with strong emissive properties, suitable for applications in fluorescent probes and organic light-emitting diodes (OLEDs). The rational design of fluorescent probes often involves controlling processes like photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET). rsc.org
Controlling Supramolecular Assembly: By altering the position or nature of the hydrogen-bonding groups, it is possible to direct the self-assembly of the molecules into specific architectures. For instance, introducing additional hydrogen bond donors or acceptors can lead to the formation of predictable supramolecular synthons, which are reliable and robust interaction patterns. This control over the solid-state packing is crucial for the development of materials with desired properties like nonlinear optical activity or specific crystal morphologies.
In essence, the chemical behavior of this compound is not static but can be rationally manipulated through synthetic modifications, making it and its derivatives promising candidates for a wide range of applications in materials science and analytical chemistry.
Future Research Directions and Emerging Perspectives
Exploration of Novel Synthetic Methodologies
The synthesis of 2-arylbenzothiazoles has traditionally been achieved through methods such as the condensation of 2-aminothiophenols with various carbonyl compounds. acs.org However, the future of synthesizing 2-(2-Benzo[d]thiazolyl)-4-nitrophenol and its derivatives lies in the adoption of more efficient, sustainable, and versatile methodologies.
Emerging synthetic strategies focus on green chemistry principles, aiming to reduce reaction times, energy consumption, and the use of hazardous materials. nih.gov Microwave-assisted and ultrasound-assisted syntheses have shown considerable promise in accelerating the formation of the benzothiazole (B30560) core. acs.orgnih.govnih.gov For instance, microwave-assisted synthesis, often carried out in environmentally benign solvents like glycerol (B35011) or even under solvent-free conditions, can significantly shorten reaction times from hours to minutes and improve yields. nih.govnih.gov Similarly, ultrasound irradiation has been demonstrated to be an effective green method for the synthesis of 2-substituted benzothiazoles, offering mild reaction conditions and high yields. acs.org These techniques represent a significant leap forward from conventional heating methods.
Another avenue for innovation lies in the development of novel catalytic systems. The use of nanocatalysts and reusable catalysts is gaining traction, offering high efficiency and the ability to be recycled multiple times without significant loss of activity. mdpi.com Furthermore, multicomponent reactions (MCRs) are emerging as a powerful tool for the one-pot synthesis of complex benzothiazole derivatives, aligning with the principles of atom economy and procedural simplicity. researchgate.net The exploration of these modern synthetic techniques will be crucial for the efficient and environmentally friendly production of this compound for further research and potential applications.
Advancements in Computational Modeling and Predictive Capabilities
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural, electronic, and photophysical properties of molecules like this compound. researchgate.netmdpi.com These computational studies provide invaluable insights that can guide experimental research and the rational design of new functional materials.
Future computational work will likely focus on more accurate predictions of the molecule's behavior in different environments. This includes studying the effects of solvent polarity on its electronic transitions and exploring its potential for excited-state intramolecular proton transfer (ESIPT), a phenomenon that can lead to unique photophysical properties. nih.govresearchgate.net Advanced computational models can elucidate the intricate interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group, which is crucial for understanding its potential as a push-pull chromophore.
Moreover, computational screening of derivatives of this compound can accelerate the discovery of compounds with optimized properties for specific applications. By systematically modifying the substituents on the benzothiazole and phenol (B47542) rings in silico, researchers can predict how these changes will affect properties such as the HOMO-LUMO energy gap, nonlinear optical (NLO) response, and absorption and emission spectra. mdpi.com This predictive power allows for the pre-selection of the most promising candidates for synthesis and experimental validation, saving significant time and resources. The integration of machine learning algorithms with DFT calculations could further enhance these predictive capabilities, enabling the high-throughput screening of vast chemical spaces.
Innovations in Functional Materials Development
The unique molecular structure of this compound, featuring both electron-donating and electron-withdrawing moieties, makes it a promising candidate for a variety of functional materials. While direct applications are still under exploration, research on analogous benzothiazole derivatives points towards several exciting future directions.
Nonlinear Optical (NLO) Materials: The push-pull nature of the molecule suggests potential for significant second-order NLO properties. acs.org Materials with high NLO responses are critical for applications in optoelectronics, including optical switching and data storage. mdpi.com Future research could involve incorporating this compound into polymer matrices or crystal engineering to align the chromophores and enhance their bulk NLO effects.
Fluorescent Sensors: Benzothiazole derivatives are well-known for their fluorescent properties and have been successfully employed as chemosensors for the detection of metal ions. acs.orgnih.govmdpi.comnih.gov The presence of the hydroxyl and nitro groups on the phenoxy ring of this compound could provide specific binding sites for analytes, leading to changes in its fluorescence emission upon binding. This opens up possibilities for developing selective and sensitive fluorescent probes for environmental or biological monitoring.
Dye-Sensitized Solar Cells (DSSCs): Organic dyes are a critical component of DSSCs, and benzothiazole-based dyes have shown promise in this area. nih.govrsc.orgacs.org The electronic structure of this compound could be tuned through molecular engineering to optimize its light-harvesting capabilities and facilitate efficient electron injection into the semiconductor electrode of a solar cell.
Photochromic and Thermochromic Materials: Some benzothiazole derivatives exhibit photochromism or thermochromism, changing their color in response to light or heat. sciforum.netnih.gov Investigating whether this compound or its derivatives possess such properties could lead to the development of smart materials for applications in responsive coatings, security inks, and molecular switches.
Below is an interactive data table summarizing the potential research directions and key properties of interest for this compound.
| Research Direction | Key Molecular Feature | Potential Application |
| Novel Synthetic Methodologies | Benzothiazole Core | Greener and more efficient chemical production. |
| Computational Modeling | Push-Pull System | Rational design of new materials with tailored properties. |
| Nonlinear Optical Materials | Intramolecular Charge Transfer | High-speed optical communications and data processing. |
| Fluorescent Sensors | Hydroxyl and Nitro Groups | Environmental monitoring and biomedical diagnostics. |
| Dye-Sensitized Solar Cells | Light-Harvesting Capability | Renewable energy generation. |
| Chromic Materials | Reversible Isomerization | Smart windows, rewritable paper, and optical data storage. |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the structural features of 2-(2-Benzo[d]thiazolyl)-4-nitrophenol?
- Answer : Use a combination of FTIR to identify functional groups (e.g., nitro, hydroxyl, and thiazolyl moieties) and NMR (¹H and ¹³C) to resolve aromatic proton environments and confirm substitution patterns. Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, SC-XRD analysis of similar nitrophenol derivatives revealed dihedral angles between aromatic rings (~41.86°) and hydrogen-bonded S(6) ring motifs . ORTEP-3 software can visualize displacement parameters and refine crystallographic data .
Q. How can researchers optimize synthesis protocols for this compound?
- Answer : Reflux equimolar amounts of 2-hydroxy-5-nitrobenzaldehyde and a thiazolyl-containing amine precursor in ethanol, followed by slow evaporation to yield crystals. Monitor reaction progress via TLC and adjust solvent polarity (e.g., ethanol vs. acetonitrile) to improve yield. Evidence from analogous Schiff base syntheses suggests that controlling pH and temperature minimizes side products like keto-enol tautomers .
Q. What analytical methods are suitable for detecting environmental contamination by nitrophenol derivatives?
- Answer : Combine QuEChERS extraction with UHPLC-MS/MS for high sensitivity in water or soil samples. For field applications, solid-phase extraction (SPE) using carbon-based adsorbents (e.g., single-walled carbon nanohorns) enhances selectivity. Numerical models like HydroGeoSphere (HGS) can simulate contamination spread and identify agricultural sources (e.g., pesticide degradation) .
Advanced Research Questions
Q. How should researchers address contradictions in toxicological data for nitrophenol derivatives?
- Answer : Discrepancies in endpoints like methemoglobinemia (observed in acute inhalation studies) vs. lack of effects in intermediate-duration studies require dose-response re-evaluation and route-specific mechanistic studies. For 4-nitrophenol, intraperitoneal studies showed reproductive toxicity in rodents, but oral/dermal routes remain understudied. Prioritize in vitro assays (e.g., cytochrome c reductase inhibition) to clarify systemic vs. local effects .
Q. What strategies resolve structural ambiguities in crystallographic studies of mixed-isomer systems?
- Answer : For co-crystallized isomers (e.g., 0.60:0.40 ratio in nitrophenol derivatives), refine occupancy factors using software like SHELXL. Validate via complementary techniques:
- DFT calculations to compare experimental and theoretical bond parameters.
- PXRD to confirm phase purity and rule out polymorphic interference .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···π bonds) that stabilize mixed-isomer systems .
Q. How can catalytic reduction pathways for 4-nitrophenol derivatives inform functionalization of this compound?
- Answer : Catalytic hydrogenation using Ni/SiO₂ or Au nanoparticles reduces nitro groups to amines (e.g., 4-nitrophenol → 4-aminophenol). For the target compound, optimize reaction conditions (e.g., NaBH₄ concentration, pH) to preserve the thiazolyl moiety. Monitor kinetics via UV-Vis spectroscopy (absorbance at 400 nm for nitro decay) and characterize products using LC-MS .
Methodological Challenges & Data Gaps
Q. What computational tools are recommended for modeling electronic properties of nitrophenol-thiazolyl hybrids?
- Answer : Use Gaussian 09 or ORCA for DFT calculations to map HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare with experimental UV-Vis and fluorescence spectra to validate electron transitions. For example, TD-DFT studies on analogous Schiff bases correlated absorption bands (e.g., 350–450 nm) with π→π* and n→π* transitions .
Q. How can researchers address the lack of chronic toxicity data for nitrophenol derivatives?
- Answer : Develop long-term in vivo models (rodent bioassays) with environmentally relevant doses (e.g., 1–10 mg/kg/day) via oral/dermal routes. Include endpoints like oxidative stress markers (MDA, SOD) and histopathology of liver/kidney tissues. Cross-validate with QSAR models to predict toxicity thresholds for structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
